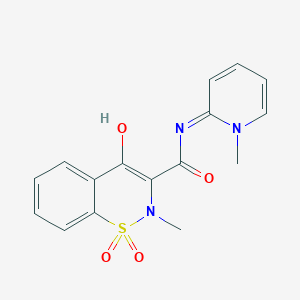
2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide involves the reaction of piroxicam with methyl iodide in the presence of a base . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production .
化学反应分析
Types of Reactions
2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA) .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.
Major Products
The major products formed from these reactions include sulfoxides , sulfones , amines , and various substituted derivatives .
科学研究应用
2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide: has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the pharmaceutical industry for quality control and assurance.
作用机制
The mechanism of action of 2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide involves the inhibition of cyclooxygenase (COX) enzymes , which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, the compound reduces inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes .
相似化合物的比较
Similar Compounds
Piroxicam: The parent compound from which these derivatives are synthesized.
Meloxicam: Another NSAID with a similar structure and mechanism of action.
Tenoxicam: A related compound with comparable anti-inflammatory properties.
Uniqueness
2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide: is unique due to its pyridinium group , which enhances its solubility and bioavailability compared to other NSAIDs . This structural modification also allows for more targeted interactions with COX enzymes, potentially leading to improved therapeutic effects .
属性
分子式 |
C16H15N3O4S |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
4-hydroxy-2-methyl-N-(1-methylpyridin-2-ylidene)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C16H15N3O4S/c1-18-10-6-5-9-13(18)17-16(21)14-15(20)11-7-3-4-8-12(11)24(22,23)19(14)2/h3-10,20H,1-2H3 |
InChI 键 |
CSCBUIOXCXHUBB-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=CC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















